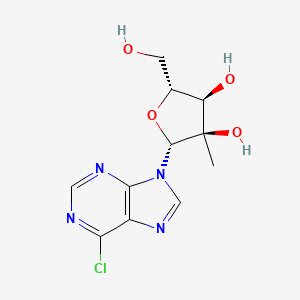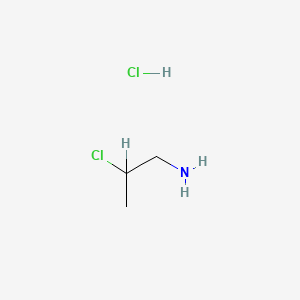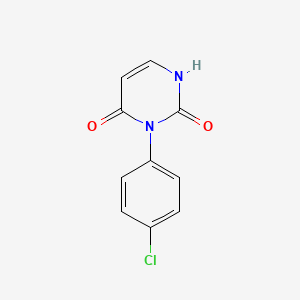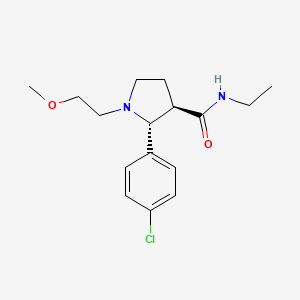
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
Übersicht
Beschreibung
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide (abbreviated as CECPC) is an organic compound belonging to the class of pyrrolidines and containing a chlorine atom. It has been studied for its potential application in pharmaceutical and biomedical research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters such as serotonin and dopamine. In addition, this compound has been used as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters norepinephrine and epinephrine.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is not fully understood. It is believed that this compound binds to the active site of the enzymes acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to have a neuroprotective effect, as well as an anticonvulsant and anxiolytic effect. In addition, this compound has been found to have an antidepressant effect, as well as an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is relatively stable, inexpensive, and can be easily synthesized in the laboratory. This compound also has a relatively low toxicity, making it suitable for use in animal studies. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, this compound has a relatively short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide. One potential direction is to further investigate the mechanisms of action of this compound. Additional research could also be done to investigate the potential therapeutic applications of this compound, such as its use as an antidepressant or anti-inflammatory agent. Finally, further research could be done to investigate the potential toxicity of this compound and to develop safer and more effective formulations.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-18-16(20)14-8-9-19(10-11-21-2)15(14)12-4-6-13(17)7-5-12/h4-7,14-15H,3,8-11H2,1-2H3,(H,18,20)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBOCTZDDRXQA-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1C2=CC=C(C=C2)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCN([C@H]1C2=CC=C(C=C2)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)
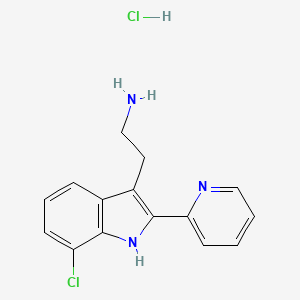




![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)


